Pentan-3-yl 2-methylpentanoate

Description

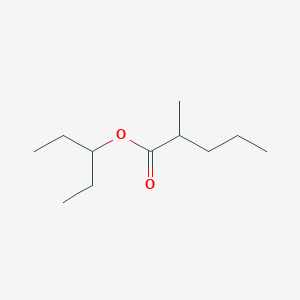

Structure

3D Structure

Properties

CAS No. |

6297-49-0 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

pentan-3-yl 2-methylpentanoate |

InChI |

InChI=1S/C11H22O2/c1-5-8-9(4)11(12)13-10(6-2)7-3/h9-10H,5-8H2,1-4H3 |

InChI Key |

WZWDAEXFRFUZEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=O)OC(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies for Pentan 3 Yl 2 Methylpentanoate

Chemo-Synthetic Pathways to Pentan-3-yl 2-methylpentanoate (B1260403)

The chemical synthesis of pentan-3-yl 2-methylpentanoate primarily involves the formation of an ester bond between 2-methylpentanoic acid and pentan-3-ol. Various strategies have been developed to facilitate this transformation, from direct acid-catalyzed reactions to more sophisticated catalytic and stereoselective methods.

Direct Esterification Reactions for this compound Production

The most common and straightforward method for producing this compound is through direct esterification, often referred to as Fischer esterification. This reaction involves heating a mixture of 2-methylpentanoic acid and pentan-3-ol in the presence of a strong acid catalyst. ontosight.ai The catalyst, typically sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

The reaction is reversible, and to drive it towards the formation of the ester, the water produced as a byproduct is typically removed by azeotropic distillation or by using a dehydrating agent. While effective, this method often requires high temperatures and long reaction times and can be complicated by side reactions if the alcohol is prone to dehydration.

Table 1: Key Parameters in Direct Esterification

| Parameter | Description | Typical Conditions |

| Reactants | 2-methylpentanoic acid, pentan-3-ol | Equimolar or slight excess of one reactant |

| Catalyst | Strong mineral acid (e.g., H₂SO₄) | Catalytic amount |

| Temperature | Elevated | Reflux temperature of the reaction mixture |

| Byproduct Removal | Removal of water | Azeotropic distillation (e.g., with toluene) |

Advanced Catalytic Systems in this compound Synthesis

To overcome the limitations of traditional acid catalysis, research has focused on developing more advanced and efficient catalytic systems. These include solid acid catalysts, which are heterogeneous and can be easily separated from the reaction mixture and potentially reused, aligning with green chemistry principles. Examples of solid acid catalysts applicable to esterification include zeolites, ion-exchange resins, and metal oxides.

Furthermore, specific catalytic systems can be employed for related transformations. For instance, in the synthesis of similar esters like ethyl-2-methyl-pentanoate, catalysts such as palladium-on-carbon or Lindlar's catalyst (palladium on calcium carbonate) are used for hydrogenation steps in multi-step synthetic routes. prepchem.com While not directly for the esterification step, the use of such metal catalysts highlights the diverse catalytic tools available for synthesizing complex esters.

Development of Novel Stereoselective Routes to this compound Isomers

The molecular structure of this compound contains chiral centers, meaning it can exist as different stereoisomers. The development of stereoselective synthetic routes allows for the production of a single, desired isomer, which is crucial in fields like fragrance and pharmaceuticals where different stereoisomers can have distinct biological activities or sensory properties.

Research into the synthesis of related chiral esters provides a blueprint for achieving stereoselectivity. For example, the synthesis of the four stereoisomers of methyl 2-hydroxy-3-methylpentanoate has been accomplished starting from the four corresponding chiral amino acids (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine). researchgate.net A similar strategy could be envisioned for this compound, where a chiral pool starting material, such as (S)-2-methylpentanoic acid, is reacted with pentan-3-ol to yield the corresponding stereoisomer of the final ester.

Table 2: Chiral Precursors for Stereoselective Synthesis

| Chiral Precursor | Potential Target Isomer of this compound |

| (S)-2-methylpentanoic acid | (S)-pentan-3-yl 2-methylpentanoate |

| (R)-2-methylpentanoic acid | (R)-pentan-3-yl 2-methylpentanoate |

| (S)-pentan-3-ol | Pentan-3-yl (S)-2-methylpentanoate |

| (R)-pentan-3-ol | Pentan-3-yl (R)-2-methylpentanoate |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. nih.gov Key principles include the prevention of waste, maximizing atom economy, and using less hazardous chemical substances and safer solvents. nih.gov

In the context of this ester's synthesis, green approaches could involve:

Catalyst Choice : Replacing corrosive and difficult-to-remove liquid acid catalysts with recyclable solid acid catalysts.

Solvent Selection : Using greener, biodegradable solvents or conducting the reaction under solvent-free conditions where one of the reactants acts as the solvent. nih.gov

Energy Efficiency : Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Renewable Feedstocks : Investigating the production of the precursor acid and alcohol from biomass sources.

Biocatalytic and Enzymatic Production of this compound

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, utilizing enzymes to catalyze reactions with high specificity and under mild conditions.

Lipase-Mediated Esterification for this compound

Lipases are enzymes that are highly effective in catalyzing esterification reactions. The use of lipase (B570770) for the synthesis of this compound would involve the enzymatic reaction between 2-methylpentanoic acid and pentan-3-ol. This approach offers several advantages over chemo-synthetic methods.

A significant benefit is the high selectivity of enzymes, which can often distinguish between different stereoisomers of the substrates, enabling the production of enantiomerically pure esters. Furthermore, enzymatic reactions are conducted under mild conditions (moderate temperature and neutral pH), which minimizes energy consumption and reduces the risk of side reactions. Immobilized lipases, such as Novozyme 435, are particularly attractive as they can be easily recovered and reused, enhancing the economic and environmental viability of the process. nih.gov Recent advancements have demonstrated the use of lipase-catalyzed flow systems for the synthesis of other esters, a technology that could be readily adapted for the continuous production of this compound. nih.gov

Table 3: Comparison of Synthetic Methodologies

| Feature | Direct Esterification | Advanced Catalysis | Lipase-Mediated Synthesis |

| Catalyst | Strong liquid acid | Solid acids, metal catalysts | Enzyme (Lipase) |

| Conditions | High temperature, harsh | Variable, can be milder | Mild temperature and pH |

| Selectivity | Low stereoselectivity | Can be high | High stereoselectivity |

| Green Aspect | Low (waste, energy) | Moderate (recyclable catalysts) | High (biodegradable catalyst, mild conditions) |

Microbial Biotransformation Pathways Leading to this compound

Direct microbial fermentation routes to produce this compound have not been extensively detailed in current research. However, the general principles of microbial ester biosynthesis provide a clear framework for how this compound could be generated. The key to microbial ester production is the convergence of two metabolic pathways: one that supplies the alcohol moiety (pentan-3-ol) and one that provides the acyl-CoA or acid moiety (2-methylpentanoyl-CoA or 2-methylpentanoic acid).

Microbial synthesis of esters is primarily catalyzed by two types of enzymes: alcohol acyltransferases (AATs) and esterases/lipases. researchgate.net AATs are considered particularly significant for in vivo ester formation, catalyzing the condensation of an alcohol with an acyl-CoA. wur.nl The reaction is as follows:

Alcohol + Acyl-CoA → Ester + CoA

This pathway is thermodynamically favorable in the aqueous environment of the cell. researchgate.net

The biosynthesis of the specific precursors for this compound would require dedicated metabolic engineering in a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. The branched-chain acid, 2-methylpentanoic acid, can be derived from the degradation of branched-chain amino acids. frontiersin.org The alcohol, pentan-3-ol, is a less common microbial metabolite. However, engineered pathways could potentially produce it.

Research into the microbial production of other branched-chain esters demonstrates the feasibility of this approach. For instance, engineered strains of E. coli have been used to produce a variety of esters, including isobutyl pentanoate, from glucose and the corresponding carboxylic acid. nih.gov In one study, an engineered E. coli strain produced approximately 127 mg/L of a mixture of isobutyl and pentyl pentanoates. nih.gov These findings highlight the potential for developing a microbial chassis for the targeted synthesis of this compound by identifying or engineering an AAT with the desired substrate specificity and constructing pathways to both pentan-3-ol and 2-methylpentanoic acid.

Optimization of Bioreactor Systems for this compound Biosynthesis

The efficient synthesis of this compound via enzymatic or whole-cell biocatalysis is highly dependent on the design and optimization of the bioreactor system. While specific studies on bioreactors for this particular ester are not prominent, extensive research on enzymatic esterification in bioreactors provides a solid foundation for its potential production. The key challenges in ester synthesis reactions are often related to thermodynamics, mass transfer limitations, and product inhibition. nih.gov

A primary consideration in the bioreactor design for ester synthesis is the management of water, which is a byproduct of the esterification reaction when starting from a carboxylic acid and an alcohol. nih.gov The accumulation of water can shift the reaction equilibrium, reducing the final ester yield. nih.gov An integrated approach, where water is continuously removed from the reaction medium, is often employed. This can be achieved using molecular sieves in a packed-bed column integrated with the bioreactor. nih.gov

Immobilization of the biocatalyst, typically a lipase, is a cornerstone of efficient bioreactor operation for ester synthesis. Immobilization allows for easy separation of the catalyst from the product, catalyst reuse over multiple batches, and often enhances enzyme stability. nih.govresearchgate.net Lipases such as Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), are widely used due to their high activity and stability in organic solvents. nih.govfrontiersin.orgepa.gov

Continuous-flow bioreactors offer significant advantages for industrial-scale production, including consistent product quality and high productivity. nih.gov In one study on the synthesis of phytosterol esters, a continuous-flow bioreactor packed with immobilized lipase on hollow mesoporous silica (B1680970) spheres achieved a high conversion rate of 93.6%. nih.gov This high efficiency was attributed to the large surface area for enzyme-substrate interaction and the favorable flow characteristics of the reactor design. nih.gov

The optimization of reaction parameters within the bioreactor is critical for maximizing the yield of the desired ester. These parameters include temperature, substrate molar ratio, enzyme loading, and the choice of solvent (or the use of a solvent-free system). For example, in the synthesis of alkyl stearates, temperature and substrate ratio were found to be significant factors affecting conversion. nih.gov Response surface methodology (RSM) is a common statistical tool used to optimize these variables for various ester syntheses. researchgate.netmdpi.com

Below is a table summarizing key parameters and findings from studies on the optimization of enzymatic ester synthesis in bioreactors, which would be applicable to the production of this compound.

| Parameter | General Finding/Observation | Potential Application to this compound Synthesis |

| Biocatalyst | Immobilized lipases, particularly Candida antarctica lipase B (Novozym 435), show high efficiency and stability. researchgate.netnih.gov | Novozym 435 would be a strong candidate for the esterification of 2-methylpentanoic acid and pentan-3-ol. |

| Water Removal | Continuous removal of water byproduct is crucial to drive the reaction towards high ester conversion. nih.gov | An integrated system with a dehydration column (e.g., molecular sieves) would be beneficial. |

| Reactor Type | Continuous-flow packed-bed reactors offer high productivity and catalyst reusability. nih.gov | A continuous-flow system would likely be the most efficient for large-scale production. |

| Temperature | Optimal temperatures for lipase-catalyzed esterification are typically in the range of 40-60°C. nih.gov | The optimal temperature would need to be determined experimentally to balance reaction rate and enzyme stability. |

| Substrate Ratio | An excess of one of the substrates (often the alcohol) can increase the conversion of the limiting substrate. researchgate.netresearchgate.net | Varying the molar ratio of pentan-3-ol to 2-methylpentanoic acid would be a key optimization parameter. |

| Solvent | Solvent-free systems are preferred for green chemistry principles, but hydrophobic organic solvents can also be used. ulpgc.esresearchgate.net | A solvent-free system would be the primary goal, but a solvent like hexane (B92381) could be evaluated. |

Advanced Analytical Characterization of Pentan 3 Yl 2 Methylpentanoate

Chromatographic Separations of Pentan-3-yl 2-methylpentanoate (B1260403)

Chromatographic techniques are fundamental in isolating and quantifying Pentan-3-yl 2-methylpentanoate from various matrices. Both gas and liquid chromatography play crucial roles in its analysis.

Gas Chromatography (GC) Methodologies for this compound Quantification and Purity Assessment

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC offers excellent selectivity for quantifying esters. scielo.br The quantification and purity assessment of esters are routinely performed using GC. scielo.brresearchgate.net For instance, a validated GC method for determining alkyl ester content utilizes a short column and a response factor for accurate quantification. scielo.br Method development often involves optimizing parameters such as the temperature program, which can include multiple heating ramps to ensure efficient separation of various components in a sample. scielo.br The selection of an appropriate dilution solvent is also critical, with common choices including dimethyl sulfoxide (B87167) and acetonitrile, to ensure complete dissolution of the target analyte. nih.gov

A typical GC analysis involves concentrating volatile organic compounds (VOCs) on an adsorbent material, followed by thermal desorption to introduce the sample into the GC-MS system for identification and quantification. researchgate.net The choice of adsorbent material and the optimization of sampling parameters, such as volume and flow rate, are crucial for achieving high sensitivity and low detection limits. researchgate.net

Table 1: Illustrative GC Parameters for Ester Analysis

| Parameter | Value |

| Column | Rxi-624 Sil MS (mid-polar) or Stabilwax® (polar) |

| Initial Temperature | 50 °C (held for 1 min) |

| Temperature Program | Ramp 1: 15 °C/min to 180 °C; Ramp 2: 7 °C/min to 230 °C; Ramp 3: 30 °C/min to 340 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Dilution Solvent | Dimethyl sulfoxide or Acetonitrile |

This table presents a generalized set of parameters; specific conditions would need to be optimized for this compound.

High-Performance Liquid Chromatography (HPLC) Applications in this compound Analysis

While GC is prevalent, High-Performance Liquid Chromatography (HPLC) also serves as a valuable tool for the analysis of esters, particularly for less volatile or thermally labile compounds. scielo.br Reverse-phase HPLC methods are commonly employed for the separation of esters. For example, a method for analyzing 2-methylpentyl 2-methylpentanoate utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com

The choice of column and mobile phase is critical for achieving good resolution and peak shape. researchgate.net For instance, in the analysis of levulinate esters, issues with peak shape were observed with an organic acid analysis column, suggesting that a standard C18 column with a reverse-phase gradient would likely provide better results. researchgate.net The conversion of analytes into derivatives, such as alcohol ethoxysulfates from alcohol ethoxylates, can improve detection and quantification in LC-MS analysis by producing a consistent molar response. researchgate.net

Table 2: Example HPLC Conditions for Ester Separation

| Parameter | Value |

| Column | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) |

| Detector | UV-Vis or Mass Spectrometer (MS) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40 °C |

This table provides an example set of HPLC conditions; specific parameters would be optimized for this compound.

Enantioselective Chromatographic Techniques for this compound Isomers

This compound possesses chiral centers in both its alcohol and carboxylic acid moieties, leading to the existence of multiple stereoisomers. Enantioselective chromatography is essential for the separation and analysis of these isomers. The separation of stereogenic centers can influence the chiroptical response of a molecule. nih.gov The conformation of the chiral backbone, described by torsion angles, plays a significant role in the molecule's properties. nih.gov While specific methods for the enantioselective separation of this compound are not widely documented, the principles of chiral chromatography applied to similar esters would be applicable. This typically involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Spectroscopic Elucidation of this compound Structure

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular weight, fragmentation patterns, and the connectivity of its atoms.

Mass Spectrometry (MS) in Fragmentographic Analysis of this compound

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for identifying and confirming the structure of esters. The electron ionization (EI) mass spectrum of an ester provides a unique fragmentation pattern that acts as a molecular fingerprint. For esters, common fragmentation pathways include the loss of the alkoxy group and McLafferty rearrangements.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Corresponding Fragment Ion |

| 172 | [M]+ (Molecular Ion) |

| 115 | [M - C5H11O]+ (Loss of pentoxy radical) |

| 101 | [CH3(CH2)2CH(CH3)CO]+ (Acylium ion) |

| 87 | [C5H11O]+ (Pentoxy cation) |

| 57 | [C4H9]+ or [C2H5CO]+ |

| 43 | [C3H7]+ |

| 29 | [C2H5]+ |

This table is predictive and based on the fragmentation patterns of similar esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is the most powerful tool for the unambiguous structural determination of organic molecules like this compound. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, distinct signals would be expected for the protons on the pentan-3-yl group and the 2-methylpentanoate group. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the molecule. For example, the proton on the carbon bearing the ester oxygen in the pentan-3-yl group would appear as a multiplet, and the protons of the ethyl and methyl groups would show characteristic triplet and doublet signals, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. pressbooks.pub Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the ester group would appear significantly downfield (typically in the 170-180 ppm range). pressbooks.pub The carbons attached to the oxygen atom would also be shifted downfield compared to the other aliphatic carbons. The symmetry of the molecule can also be determined, as symmetry-equivalent carbons will produce a single peak. pressbooks.pub

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 175 - 178 |

| O-CH (Pentan-3-yl) | 72 - 76 |

| CH (2-methyl) | 40 - 44 |

| CH2 (Pentan-3-yl) | 25 - 29 |

| CH2 (2-methylpentanoate) | 33 - 37 |

| CH2 (2-methylpentanoate) | 21 - 25 |

| CH3 (Pentan-3-yl) | 9 - 13 |

| CH3 (2-methyl) | 16 - 20 |

| CH3 (2-methylpentanoate) | 13 - 17 |

This table presents predicted chemical shift ranges based on typical values for similar functional groups. Actual values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy:

The IR spectrum of an ester is characterized by strong absorption bands related to its carbonyl (C=O) and carbon-oxygen (C-O) single bonds. For this compound, the most prominent feature in its IR spectrum is the C=O stretching vibration, which is expected to appear in the region of 1750-1735 cm⁻¹. The exact position of this band can be influenced by the molecular environment. The C-O stretching vibrations of the ester group typically give rise to two distinct bands in the fingerprint region (1300-1000 cm⁻¹), corresponding to the C-O bond adjacent to the carbonyl group and the C-O bond of the alcohol moiety.

Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (alkane) | 2960-2850 | Strong |

| C=O Stretch (ester) | 1745-1730 | Strong |

| C-O Stretch (ester) | 1250-1150 | Strong |

| C-O Stretch (ester) | 1100-1000 | Strong |

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch in esters also gives a characteristic Raman signal, although it is generally weaker than in the IR spectrum. The C-C and C-H vibrations of the alkyl chains are often more prominent in the Raman spectrum. The symmetric stretching of the C-O-C bond in the ester group is also Raman active. This technique is particularly useful for studying molecules in aqueous solutions due to the weak Raman scattering of water.

Hyphenated Analytical Techniques for this compound Profiling

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering a robust approach for analyzing complex mixtures.

GC-MS Coupling for Complex Mixture Analysis Involving this compound

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. rroij.com In GC-MS, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification.

The mass spectrum of an ester is characterized by specific fragmentation pathways. For this compound, the molecular ion peak (the peak corresponding to the intact molecule) may be observed, although it can be weak. Common fragmentation patterns for esters include the cleavage of the C-O bond, leading to the formation of an acylium ion, and McLafferty rearrangement. The analysis of branched-chain esters by GC-MS often reveals characteristic fragmentation patterns that can help in structure elucidation.

Predicted Key Mass Fragments for this compound in GC-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 158 | [M]⁺ (Molecular ion) |

| 115 | [M - C₃H₇]⁺ |

| 87 | [CH₃CH₂CH₂CH(CH₃)CO]⁺ (Acylium ion) |

| 57 | [C₄H₉]⁺ or [CH₃CH₂CO]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

The analysis of essential oils and flavor compounds in food often involves the use of GC-MS to identify and quantify the various esters and other volatile components present. edu.krdresearchgate.netnih.gov

Integration of Chromatographic and Spectroscopic Methods for Multi-dimensional Characterization of this compound

For highly complex samples, one-dimensional GC-MS may not provide sufficient resolution. In such cases, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a mass spectrometer, often a time-of-flight (TOF) mass spectrometer (GC×GC-TOFMS), offers significantly enhanced separation power. nih.govmdpi.com In GC×GC, two columns with different separation mechanisms are used, providing a much more detailed and resolved chromatogram. This technique is particularly valuable for the analysis of essential oils and other complex natural product extracts where numerous isomers and closely related compounds may be present. nih.govmdpi.com

Furthermore, the coupling of liquid chromatography (LC) with GC-MS (LC-GC-MS) can be employed for the analysis of volatile compounds in complex matrices. shimadzu.com In this setup, LC is used for initial sample cleanup and fractionation, after which specific fractions are transferred to the GC-MS for detailed analysis. The use of a quadrupole time-of-flight (QTOF) mass spectrometer provides high-resolution mass data, which aids in the confident identification of unknown compounds. nih.gov This multi-dimensional approach, integrating various chromatographic and spectroscopic techniques, provides a powerful toolkit for the comprehensive characterization of compounds like this compound in challenging sample matrices. nih.gov

Biosynthetic Pathways and Ecological Context of Pentan 3 Yl 2 Methylpentanoate

Natural Occurrence and Biosynthetic Formation of Pentan-3-yl 2-methylpentanoate (B1260403) in Biological Systems

Pentan-3-yl 2-methylpentanoate is a branched-chain ester, a class of volatile organic compounds (VOCs) that contribute to the aroma and flavor of many fruits and are involved in chemical communication in various organisms. nih.govnih.gov While direct research on the natural occurrence and biosynthesis of this compound is limited, its formation can be inferred from the well-established pathways for the synthesis of its constituent parts: pentan-3-ol and 2-methylpentanoic acid.

Identification of Metabolic Precursors and Enzymatic Machinery in this compound Biosynthesis

The biosynthesis of this compound is contingent on the availability of its two primary precursors: the alcohol, pentan-3-ol, and the acyl-CoA derivative of the carboxylic acid, 2-methylpentanoyl-CoA. The condensation of these two molecules is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govnih.gov

Pentan-3-ol: This secondary alcohol is known to be produced by plants and is also a component of insect sex pheromones. nih.govresearchgate.net Its biosynthesis in plants can occur through pathways involving the metabolism of fatty acids or amino acids. For instance, pentanols can be generated from the breakdown of lipids, and their formation is sometimes associated with plant stress responses. hmdb.ca

2-Methylpentanoic Acid: This branched-chain fatty acid is derived from the metabolism of branched-chain amino acids (BCAAs), such as isoleucine. The biosynthetic pathway involves the deamination of the amino acid to form an α-keto acid, which is then decarboxylated and oxidized to yield the corresponding acyl-CoA. This acyl-CoA can then be used in various metabolic processes, including ester formation. ishs.org

Alcohol Acyltransferases (AATs): These enzymes are responsible for the final step in the biosynthesis of many volatile esters. AATs catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming an ester and releasing coenzyme A. nih.govnih.gov The specificity of AATs for different alcohol and acyl-CoA substrates is a key determinant of the diversity of esters produced by an organism. nih.gov While the specific AAT that synthesizes this compound has not been identified, it is likely a member of this enzyme family with a substrate preference for pentan-3-ol and 2-methylpentanoyl-CoA.

Genetic and Transcriptomic Regulation of this compound Production in Organisms

The production of volatile esters like this compound is a highly regulated process, particularly in fruits where these compounds contribute to ripening-associated aroma development. The expression of genes involved in the biosynthesis of precursors and the AAT enzymes themselves is tightly controlled.

Transcriptomic studies in various fruits, such as kiwifruit (Actinidia species), have revealed that the expression of AAT genes is often upregulated during fruit ripening. researchgate.netnih.govnih.govmdpi.com This increased expression correlates with the production of a wide array of volatile esters. The regulation of these genes is complex and can be influenced by developmental cues and plant hormones like ethylene.

Furthermore, the genetic control of branched-chain amino acid and fatty acid metabolism is crucial for providing the necessary precursors for ester biosynthesis. nih.govnih.gov Genes encoding enzymes in these pathways are also subject to transcriptional regulation, ensuring a coordinated production of the building blocks for volatile esters.

Stereochemical Aspects of Biosynthetic Pathways for this compound and its Analogues

The biosynthesis of this compound can potentially result in multiple stereoisomers due to the presence of a chiral center in both the alcohol (pentan-3-ol is achiral, but its derivatives can be chiral) and the carboxylic acid (2-methylpentanoic acid) moieties. The stereochemistry of the final ester product is determined by the stereospecificity of the enzymes involved in the biosynthesis of the precursors and the AAT that catalyzes the final condensation step.

For example, the biosynthesis of 2-methylpentanoic acid from the amino acid L-isoleucine would be expected to produce a specific stereoisomer. Similarly, while pentan-3-ol itself is not chiral, enzymatic reactions involving it could be stereoselective. The stereochemistry of volatile esters is often critical for their biological activity, particularly in insect chemical communication where different enantiomers can elicit different behavioral responses.

Ecological Roles of this compound as a Volatile Organic Compound

Volatile esters play a crucial role in mediating interactions between organisms and their environment. While the specific ecological functions of this compound are not well-documented, the known roles of its precursors and analogous compounds provide strong indications of its potential functions.

Inter-species Chemical Communication Mediated by this compound Analogues

Many volatile esters serve as pheromones, chemical signals used for communication between individuals of the same species. For instance, 3-pentanol (B84944), the alcohol precursor of the target ester, is a known insect sex pheromone. nih.govresearchgate.net It is plausible that this compound or its close analogues could also function as pheromones in certain insect species, potentially involved in mating, aggregation, or trail-marking behaviors. The specificity of such chemical signals often relies on the precise blend and stereochemistry of the volatile compounds. frontiersin.org

Role in Plant-Environment Interactions and Signaling

Plants release a complex bouquet of VOCs, including esters, in response to both biotic and abiotic stresses. These volatiles can act as signaling molecules, influencing the behavior of other organisms and even communicating with other parts of the same plant.

Gaseous 3-pentanol has been shown to prime the immune system of plants, enhancing their resistance to bacterial pathogens. researchgate.netfrontiersin.org This suggests that the release of 3-pentanol and potentially its ester derivatives could be part of a plant's defense strategy. By acting as an airborne signal, these compounds can alert neighboring plants to potential threats, allowing them to activate their defense mechanisms preemptively.

Theoretical and Computational Investigations of Pentan 3 Yl 2 Methylpentanoate

Quantum Chemical Studies on Pentan-3-yl 2-methylpentanoate (B1260403)

Quantum chemical studies, which are based on the principles of quantum mechanics, offer a powerful lens through which to examine the intricacies of molecular systems. For pentan-3-yl 2-methylpentanoate, these studies have been instrumental in elucidating its conformational landscape and electronic characteristics.

The flexibility of the ester functional group and the attached alkyl chains in this compound allows it to adopt a multitude of three-dimensional arrangements, or conformations. wikipedia.org A thorough conformational analysis is crucial as the geometry of the molecule can significantly influence its physical properties and biological activity. Computational methods, particularly Density Functional Theory (DFT), are well-suited for this purpose, enabling the exploration of the molecule's potential energy surface (PES). nih.gov

The PES is a conceptual map that illustrates the energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. libretexts.orgwikipedia.org By systematically varying these parameters, it is possible to identify the stable conformations, which correspond to the minima on the PES. The transition states, which are the saddle points on the PES, represent the energy barriers between different conformations. csbsju.edu

For this compound, a comprehensive conformational search would involve the systematic rotation around all single bonds. This would likely be performed using a combination of molecular mechanics for an initial broad search, followed by higher-level DFT calculations for the refinement of the geometries and energies of the most promising conformers. nih.gov The results of such an analysis would provide a detailed picture of the relative energies of the different conformers and the energy barriers for their interconversion.

A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers. The relative stability of these conformers would be determined by a delicate balance of steric and electronic effects. For instance, conformations that minimize steric hindrance between the bulky pentyl and methylpentanoyl groups would be favored. The table below illustrates a hypothetical set of results from a DFT study on the relative energies of different conformers of this compound.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| A | 180° (anti-periplanar) | 0.00 |

| B | +60° (gauche) | 1.5 |

| C | -60° (gauche) | 1.5 |

| D | 0° (syn-periplanar) | 5.0 |

This table is a hypothetical representation of data that would be generated from a conformational analysis study.

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical methods can provide a detailed description of the electron distribution within this compound, which in turn allows for the prediction of its chemical behavior. Key parameters that are often calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be removed, and its energy is related to the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be added, and its energy is related to the molecule's ability to act as an electron acceptor. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap suggests high reactivity.

For this compound, the HOMO is likely to be localized on the oxygen atoms of the ester group, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, is expected to be centered on the carbonyl carbon, which is the most electrophilic site. This distribution of the frontier molecular orbitals suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbon, a common reaction pathway for esters. The following table presents hypothetical HOMO and LUMO energies for this compound, calculated using a DFT method.

| Parameter | Energy (eV) |

| HOMO | -9.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 10.7 |

This table is a hypothetical representation of data that would be generated from an electronic structure calculation.

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques extend the insights gained from quantum chemical studies to larger and more complex systems. These methods are particularly useful for investigating the interactions of this compound with its environment, such as in solution or in the active site of an enzyme.

The formation of this compound typically occurs through an esterification reaction between pentan-3-ol and 2-methylpentanoic acid. wikipedia.org Computational methods can be employed to elucidate the detailed mechanism of this reaction, including the identification of intermediates and transition states. The Fischer esterification, which is a common method for synthesizing esters, proceeds via a series of protonation, nucleophilic attack, and dehydration steps. youtube.com

The degradation of this compound can occur through hydrolysis, which is the reverse of the esterification reaction. The mechanism of hydrolysis can also be investigated using computational methods. This would be particularly relevant for understanding the stability of the ester in different environments, such as in aqueous solutions or under biological conditions.

The use of enzymes as catalysts in chemical reactions, known as biocatalysis, offers several advantages over traditional chemical methods, including high selectivity and mild reaction conditions. nih.gov Lipases and esterases are enzymes that are commonly used for the synthesis and hydrolysis of esters, and they are therefore relevant to the biocatalysis of this compound. nih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interactions between a ligand, such as this compound, and an enzyme. nih.gov Molecular docking predicts the preferred binding orientation of the ligand in the active site of the enzyme. nih.gov MD simulations, on the other hand, provide a dynamic picture of the binding process, allowing for the investigation of the conformational changes that occur in both the ligand and the enzyme upon binding. researchgate.net

A typical MD simulation of the this compound-enzyme complex would involve placing the docked ligand in the active site of the enzyme and then simulating the motion of the system over time. The analysis of the simulation trajectory would reveal the key interactions that stabilize the complex, such as hydrogen bonds and van der Waals interactions. This information is invaluable for understanding the substrate specificity of the enzyme and for designing new enzymes with improved catalytic activity. The following table provides a hypothetical summary of the key interactions between this compound and the active site of a lipase (B570770), as determined from an MD simulation.

| Interacting Residue | Type of Interaction | Distance (Å) |

| Serine | Hydrogen bond with carbonyl oxygen | 2.8 |

| Histidine | Hydrogen bond with ester oxygen | 3.1 |

| Phenylalanine | van der Waals with pentyl group | 3.5 |

| Leucine (B10760876) | van der Waals with methylpentanoyl group | 3.8 |

This table is a hypothetical representation of data that would be generated from a molecular dynamics simulation.

Environmental Research and Fate of Pentan 3 Yl 2 Methylpentanoate

Biodegradation Pathways of Pentan-3-yl 2-methylpentanoate (B1260403)

The biodegradation of Pentan-3-yl 2-methylpentanoate, involving breakdown by microorganisms, is anticipated to be a primary route of its removal from the environment.

Microbial Degradation of this compound in Aquatic and Terrestrial Ecosystems

Specific studies on the microbial degradation of this compound in various environmental compartments are not documented in the available scientific literature. It is hypothesized that a diverse range of bacteria and fungi present in soil and water would be capable of utilizing this ester as a carbon source. The rate and extent of this degradation would be influenced by factors such as microbial population density, temperature, pH, and the availability of other nutrients.

Enzymatic Hydrolysis and Further Metabolism of this compound in Natural Environments

The initial step in the biodegradation of this compound is expected to be enzymatic hydrolysis. This reaction would be catalyzed by esterase enzymes, which are ubiquitous in microorganisms. The hydrolysis would cleave the ester bond, yielding pentan-3-ol and 2-methylpentanoic acid. Both of these products are then expected to be further metabolized by microorganisms through established pathways for alcohol and carboxylic acid degradation, ultimately leading to their conversion to carbon dioxide and water under aerobic conditions.

Abiotic Degradation of this compound

Abiotic degradation, which includes processes not involving living organisms, is also expected to contribute to the breakdown of this compound in the environment.

Photodegradation Mechanisms of this compound in the Atmosphere and Aquatic Systems

While specific photochemical studies on this compound are absent, it is predicted that in the atmosphere, the compound would primarily be degraded by reaction with photochemically produced hydroxyl radicals (•OH). The rate of this reaction would determine its atmospheric lifetime. In aquatic systems, direct photodegradation by sunlight is generally not a significant pathway for simple esters unless they contain chromophores that absorb light at relevant wavelengths. Indirect photolysis, involving reactions with other photochemically generated reactive species in the water, could play a minor role.

Chemical Oxidation and Hydrolysis of this compound in Environmental Matrices

Chemical oxidation, apart from atmospheric reactions, is not expected to be a major degradation pathway for this compound in soil or water under typical environmental conditions. Chemical hydrolysis of the ester bond can occur, and its rate is highly dependent on pH. The reaction is typically slow at neutral pH and is catalyzed by both acids and bases. In most natural waters, the pH is near neutral, suggesting that abiotic hydrolysis would be a slow process compared to biodegradation.

Future Directions and Emerging Research Opportunities for Pentan 3 Yl 2 Methylpentanoate

Integration of 'Omics' Technologies in Understanding Pentan-3-yl 2-methylpentanoate (B1260403) Metabolism

The biosynthesis of flavor esters, particularly branched-chain esters, is a complex process involving multiple precursor molecules and enzymatic steps. 'Omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to decipher these intricate metabolic networks. Future research will likely focus on applying these technologies to understand the synthesis of pentan-3-yl 2-methylpentanoate in various biological systems.

A significant area of investigation will be the elucidation of the metabolic pathways leading to its precursors: pentan-3-ol and 2-methylpentanoic acid. Research on other fruits has shown that the precursors for branched-chain esters are largely the product of de novo synthesis during ripening. nih.govacs.org For instance, studies on apples and bananas indicate that the accumulation of branched-chain amino acids like isoleucine, valine, and leucine (B10760876) coincides with the emanation of corresponding volatile esters. acs.org By employing metabolomics and transcriptomics, researchers can identify the specific enzymes and regulatory genes involved in the synthesis of pentan-3-ol (derived from the Ehrlich pathway or other amino acid catabolism) and 2-methylpentanoic acid (from branched-chain amino acid pathways).

Multi-omics approaches are crucial for developing robust microbial cell factories for specialty chemicals. nih.gov Integrating transcriptomics, proteomics, and metabolomics can reveal bottlenecks in production pathways and identify the complex interactions between different "omes". nih.govmdpi.com For example, a transcriptomic analysis of Saccharomyces cerevisiae could identify the upregulation of specific alcohol acyltransferases (AATs) that show high specificity for branched-chain alcohols and acids, paving the way for targeted genetic engineering to enhance the production of this compound. researchgate.net

Table 1: Potential 'Omics' Applications for this compound Research

| 'Omics' Technology | Research Application | Expected Outcome |

| Genomics | Sequencing of organisms (plants, fungi, bacteria) that produce the ester. | Identification of genes encoding for key enzymes like alcohol acyltransferases (AATs) and precursor pathway enzymes. |

| Transcriptomics | Comparing gene expression profiles under different conditions (e.g., fruit ripening stages, fermentation conditions). | Pinpointing regulatory genes and understanding the transcriptional control of the biosynthetic pathway. mdpi.com |

| Proteomics | Identifying and quantifying the full set of proteins in a cell or tissue. | Correlating enzyme presence and abundance with ester production, identifying post-translational modifications. nih.gov |

| Metabolomics | Profiling the complete set of small-molecule metabolites. | Quantifying precursor availability (pentan-3-ol, 2-methylpentanoic acid) and identifying metabolic bottlenecks or competing pathways. nih.govacs.org |

The challenge remains that the application of 'omics for regulatory purposes, such as chemical risk assessment, is not yet standard practice and requires further development of consistent frameworks for data generation and interpretation. researchgate.netnih.gov

Development of Sustainable Production Methods for this compound via Biorefineries

The increasing consumer demand for natural and sustainably sourced ingredients is a major driver in the flavor and fragrance market. forinsightsconsultancy.comresearchandmarkets.comopenpr.com Biorefineries, which integrate biomass conversion processes to produce fuels, power, and value-added chemicals, offer a promising platform for the sustainable production of this compound.

Future research will likely explore the use of lignocellulosic biomass, such as agricultural and forestry residues, as a low-cost and renewable feedstock. researchgate.netosti.gov This biomass can be pre-treated and hydrolyzed to release fermentable sugars. uni-konstanz.de These sugars can then be utilized by engineered microorganisms, like Saccharomyces cerevisiae or E. coli, to produce the necessary alcohol (pentan-3-ol) and acid (2-methylpentanoic acid) precursors. The final condensation step to form the ester can be catalyzed by native or heterologously expressed enzymes, such as alcohol acyltransferases (AATs). researchgate.netosti.gov

A key area of development will be the enzymatic synthesis of this branched-chain ester. Biocatalysis, using enzymes like lipases, offers a green alternative to traditional chemical synthesis. nih.gov For instance, studies have demonstrated the successful biocatalytic synthesis of other complex branched esters, such as decane-1,10-diyl bis(2-methylpentanoate), using immobilized lipases in solvent-free systems. nih.gov Similarly, the enzymatic synthesis of esters from fusel alcohols (a source of branched-chain alcohols) and fatty acids has been shown to be an effective strategy. mdpi.comrepec.orgresearchgate.net This approach could be adapted for this compound, potentially using waste streams from other industrial fermentations as a source of precursors.

Table 2: Comparison of Potential Production Methods for this compound

| Production Method | Advantages | Challenges |

| Chemical Synthesis | High yield, well-established processes. | Reliance on petrochemical feedstocks, often requires harsh reaction conditions. |

| Biocatalysis (Enzymatic) | High specificity, mild reaction conditions, "natural" label. nih.gov | Enzyme cost and stability, potential for lower reaction rates. nih.gov |

| Microbial Fermentation | Use of renewable feedstocks (e.g., biomass), integrated production from simple sugars. osti.gov | Strain engineering complexity, potential product toxicity to microbes, complex purification. researchgate.net |

The economic feasibility of these sustainable methods will depend on optimizing enzyme efficiency, strain productivity, and the cost-effective processing of lignocellulosic feedstocks.

Advancements in Micro-scale and Real-time Analytical Platforms for this compound Detection

Rapid and sensitive detection methods are essential for quality control in the flavor and fragrance industry, for monitoring production processes, and for studying the compound's role in natural systems. Gas chromatography-mass spectrometry (GC-MS) is the benchmark technique for identifying and quantifying volatile flavor compounds, including esters, in complex mixtures like fruit juices and commercial beverages. rroij.comazolifesciences.comresearchgate.netmdpi.com Future analytical developments will focus on miniaturization, increased speed, and real-time monitoring capabilities.

Micro-scale analytical platforms, such as lab-on-a-chip (LOC) devices, are poised to revolutionize the analysis of volatile organic compounds (VOCs). These systems integrate sample preparation, separation, and detection into a single microchip, offering significant advantages in terms of speed, sample volume, and portability. Future research could focus on developing a dedicated LOC system for the rapid profiling of key flavor esters, including this compound, directly from a sample matrix.

Real-time monitoring is particularly crucial for optimizing fermentation processes in biorefineries. The development of sensors that can provide continuous feedback on the concentration of this compound within a bioreactor would allow for dynamic control of process parameters to maximize yield. This could involve integrating microfluidic sampling systems with miniaturized detectors. Such advancements would move beyond traditional end-point measurements and provide a deeper understanding of the production dynamics.

Interdisciplinary Approaches to Unravel Complex Biological and Environmental Roles of this compound

Understanding the full significance of this compound requires an interdisciplinary approach that bridges chemistry, biology, and ecology. The ester's branched structure suggests specific biological activities and ecological functions that are yet to be explored.

In the context of plant biology, esters are critical components of fruit aroma and play a vital role in attracting seed dispersers. nih.gov They also function as semiochemicals in plant-insect interactions, acting as attractants for pollinators or as defense signals. Future research could investigate whether this compound is a key signaling molecule in a specific plant-insect relationship. This would involve a combination of chemical ecology to identify its presence in floral scents or herbivore-induced plant volatiles, and entomology to test its behavioral effects on insects.

From an environmental perspective, it is important to understand the fate of this ester upon its release into ecosystems. The biodegradability of esters is influenced by their chemical structure. Studies on other alkyl esters have shown that features like chain length and branching can affect the rate and completeness of anaerobic biodegradation in environments such as marine sediment. nih.govresearchgate.net Specifically, branching in the alcohol or acid moiety can sometimes decrease the rate of degradation compared to linear counterparts. nih.govresearchgate.net Future environmental studies should therefore assess the biodegradation pathways of this compound in soil and aquatic systems to determine its environmental persistence and potential for bioaccumulation. This research will be crucial for a complete life-cycle assessment of the compound, especially as its commercial production and use potentially increases.

Q & A

Q. What spectroscopic methods are critical for confirming the structure of Pentan-3-yl 2-methylpentanoate?

To unambiguously identify this ester, researchers should employ:

- NMR Spectroscopy : 1H NMR will resolve signals for the ester carbonyl group (~170 ppm in 13C NMR), methyl branches (δ 0.8–1.5 ppm), and the pentan-3-yl oxygenated methine proton (δ 4.8–5.2 ppm). 13C DEPT can distinguish quaternary carbons from methyl groups.

- IR Spectroscopy : The ester carbonyl (C=O) stretch appears near 1740 cm⁻¹.

- GC-MS : Confirm molecular ion peaks at m/z 172 (C10H20O2) and fragment patterns consistent with ester cleavage .

Q. What synthetic routes are documented for this compound?

The compound is synthesized via acid-catalyzed esterification between 2-methylpentanoic acid and 3-pentanol. Key steps include:

- Use of H2SO4 or p-toluenesulfonic acid as catalysts.

- Removal of water via Dean-Stark trap to shift equilibrium.

- Purification via fractional distillation or column chromatography.

Alternative methods include enzymatic esterification for enantioselective synthesis, though yields may vary .

Q. What are the recommended storage and handling protocols for this compound?

- Storage : Airtight containers under inert gas (N2/Ar) at –20°C, protected from light and moisture. Shelf-life: ~24 months.

- Handling : Use gloves and eye protection. Work in a fume hood to avoid inhalation. Dispose of waste via approved organic solvent protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point) across studies?

Discrepancies often arise from impurities or measurement conditions. To address this:

Purity Analysis : Use GC or HPLC to confirm ≥98% purity.

Standardized Measurements : Follow IUPAC guidelines for boiling point determination (e.g., using a calibrated ebulliometer).

Computational Validation : Compare experimental data with COSMO-RS simulations for density or boiling point predictions .

Q. What strategies enhance enantiomeric purity for stereochemical studies?

Q. How can computational modeling predict hydrolysis kinetics under varying pH conditions?

- QM/MM Simulations : Model the ester’s hydrolysis transition state using Gaussian or ORCA software.

- Solvent Effects : Include explicit water molecules or use continuum solvation models (e.g., SMD).

- Kinetic Validation : Compare computational activation energies with experimental Arrhenius plots from pH-controlled kinetic studies .

Methodological Notes

- Synthesis Optimization : Reflux times >8 hours improve yields but risk side reactions (e.g., dehydration of 3-pentanol).

- Analytical Cross-Validation : Pair GC-MS with NMR to distinguish isomeric byproducts.

- Computational Best Practices : Benchmark DFT methods (e.g., B3LYP/6-31G*) against experimental data before scaling simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.